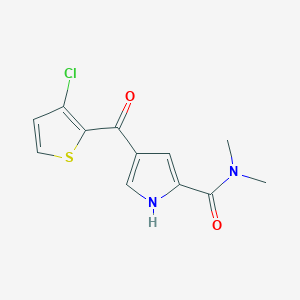

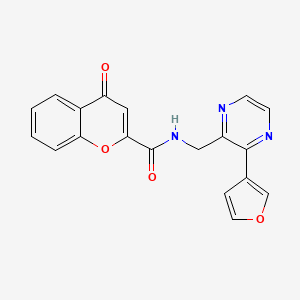

![molecular formula C8H11F3N4O B2496433 (1Z)-N'-hydroxy-3-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]propanimidamide CAS No. 1006334-31-1](/img/structure/B2496433.png)

(1Z)-N'-hydroxy-3-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]propanimidamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of related pyrazole derivatives often involves regiospecific reactions, with structure-activity relationship (SAR) studies highlighting the importance of the trifluoromethyl group and other substituents in achieving desired biological activities (Penning et al., 1997). Such compounds are typically synthesized through cyclocondensation reactions, demonstrating the versatility of pyrazole chemistry (Malavolta et al., 2014).

Molecular Structure Analysis

Crystal structure analyses of pyrazole derivatives reveal the impact of substituents on molecular conformation and highlight the role of hydrogen bonding and other non-covalent interactions in determining the solid-state arrangement of these molecules (Kumarasinghe et al., 2009).

Chemical Reactions and Properties

Pyrazole derivatives engage in a variety of chemical reactions, reflecting their reactivity towards different functional groups and conditions. The presence of the trifluoromethyl group can significantly affect the electronic properties of the molecule, influencing its reactivity (Hu et al., 2022).

科学的研究の応用

Antimicrobial and Antituberculosis Activity :

- A study by Almeida da Silva et al. (2008) focused on synthesizing 3-substituted 5-hydroxy-5-trifluoro[chloro]methyl-1H-1-isonicotinoyl-4,5-dihydropyrazoles, showing significant antimicrobial activity against Mycobacterium tuberculosis, including INH-resistant strains. These compounds were found to be inhibitors of mycolic acid biosynthesis (Almeida da Silva et al., 2008).

- Aggarwal et al. (2011) synthesized 5-hydroxy-5-trifluoromethyl-4,5-dihydropyrazol-1-thiocarboxamides and related compounds, showing moderate antibacterial activity against Bacillus pumilus, a Gram-positive bacterium (Aggarwal et al., 2011).

Antioxidant, Anti-Inflammatory, and Anticancer Properties :

- Küçükgüzel et al. (2013) explored the synthesis of novel derivatives of celecoxib, a well-known anti-inflammatory drug, incorporating a pyrazole moiety. These derivatives exhibited significant anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities (Küçükgüzel et al., 2013).

Antidiabetic Potential :

- Kees et al. (1996) conducted a study on the synthesis and antidiabetic characterization of certain pyrazole derivatives. These compounds showed potent antihyperglycemic effects in diabetic mice, indicating their potential as antidiabetic agents (Kees et al., 1996).

Anti-Hyperalgesic and Anti-Edematogenic Effects :

- Lobo et al. (2015) synthesized a new series of pyrazole derivatives and tested them on a pathological pain model in mice. Some compounds exhibited significant anti-hyperalgesic and anti-edematogenic actions without causing locomotive disorders, comparable to Celecoxib in an arthritic pain model (Lobo et al., 2015).

Corrosion Inhibition Properties :

- Ansari et al. (2016) investigated the corrosion protection of N80 steel in 15% HCl by pyrazolone derivatives, revealing that these compounds are effective corrosion inhibitors (Ansari et al., 2016).

特性

IUPAC Name |

N'-hydroxy-3-[3-methyl-5-(trifluoromethyl)pyrazol-1-yl]propanimidamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11F3N4O/c1-5-4-6(8(9,10)11)15(13-5)3-2-7(12)14-16/h4,16H,2-3H2,1H3,(H2,12,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXGAQYRYYXYFDA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1)C(F)(F)F)CCC(=NO)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=NN(C(=C1)C(F)(F)F)CC/C(=N/O)/N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11F3N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-((3-(4-ethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-fluorophenyl)acetamide](/img/structure/B2496352.png)

![N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B2496354.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(1-oxo-2-propylisoquinolin-5-yl)oxyacetamide](/img/structure/B2496360.png)

![N-(4-bromophenyl)-2-(1-oxo-4-phenoxy[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide](/img/structure/B2496366.png)

![2-(5-ethoxy-6-ethyl-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2496369.png)

![Ethyl 1-[(2-oxo-1-phenylazetidin-3-yl)carbamoyl]cyclopropane-1-carboxylate](/img/structure/B2496371.png)

![4-(Iodomethyl)-2,8-dioxa-5-azaspiro[4.5]decan-5-ium iodide](/img/structure/B2496372.png)